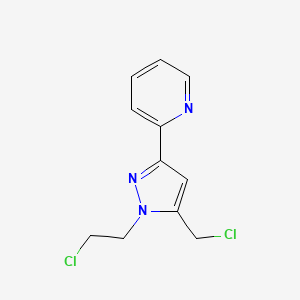
2-(1-(2-chloroethyl)-5-(chloromethyl)-1H-pyrazol-3-yl)pyridine
Descripción general
Descripción
2-(1-(2-Chloroethyl)-5-(Chloromethyl)-1H-pyrazol-3-yl)pyridine, commonly referred to as 2C-P, is a synthetic psychedelic compound of the pyrazolopyridine class. It was first synthesized by Alexander Shulgin in 1974 and is structurally related to 2C-I, 2C-T-2, and 2C-T-7. 2C-P is a highly potent and long-lasting psychedelic with a duration of up to 12 hours. It has become increasingly popular among recreational users in recent years due to its unique effects and its relative ease of synthesis.
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
One of the primary scientific research applications of pyrazole-pyridine derivatives involves their use as ligands in catalysis for olefin polymerization and oligomerization reactions. A study by Nyamato et al. (2014) demonstrated that unsymmetrical (pyrazolylmethyl)pyridine metal complexes serve as efficient catalysts for ethylene oligomerization reactions. The catalytic activity and the product distribution were significantly influenced by the choice of co-catalyst and solvent, highlighting the utility of these complexes in industrial polymer production processes (Nyamato, Ojwach, & Akerman, 2014).
Molecular Structure and Photophysical Properties
Research into pyrazole-pyridine derivatives also extends to their structural characterization and exploration of their photophysical properties. Shen et al. (2012) synthesized new pyrazole derivatives and investigated their crystal structure and computational aspects, providing insights into their stability and potential applications in materials science (Shen, Huang, Diao, & Lei, 2012).
Vetokhina et al. (2012) explored the photoreactivity of 2-(1H-pyrazol-5-yl)pyridines and their derivatives, uncovering three distinct modes of proton transfer upon photoexcitation. These findings are crucial for developing new materials with specific optical properties, such as sensors or light-emitting devices (Vetokhina, Dobek, Kijak, Kamińska, Muller, Thiel, Waluk, & Herbich, 2012).
Antimicrobial and Antioxidant Activities
Bonacorso et al. (2015) synthesized a series of pyrazole-pyridine compounds and evaluated their antioxidant and antimicrobial activities. This research highlights the potential of these compounds in pharmaceutical applications, particularly in the development of new antimicrobial and antioxidant agents (Bonacorso, Cavinatto, Moraes, Pittaluga, Peroza, Venturini, Alves, Stefanello, Soares, Martins, Zanatta, & Frizzo, 2015).
Environmental and Material Science Applications
Research by Pearce et al. (2019) on imidazole and methyl-pyrazole based pyridine ligands for metal extraction showcases the environmental applications of pyrazole-pyridine derivatives. These compounds have been studied for their efficacy in extracting nickel(II) and copper(II) from solutions, indicating their potential use in environmental remediation and metal recovery processes (Pearce, Ogutu, Saban, & Luckay, 2019).
Propiedades
IUPAC Name |
2-[1-(2-chloroethyl)-5-(chloromethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3/c12-4-6-16-9(8-13)7-11(15-16)10-3-1-2-5-14-10/h1-3,5,7H,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOIRTIFYUWCDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)CCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1479462.png)

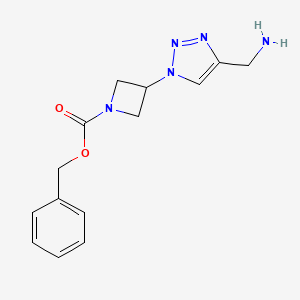
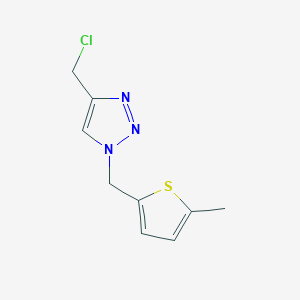
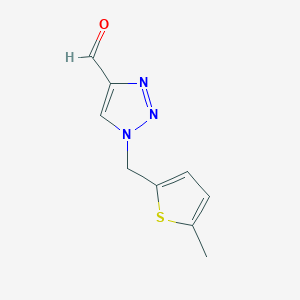
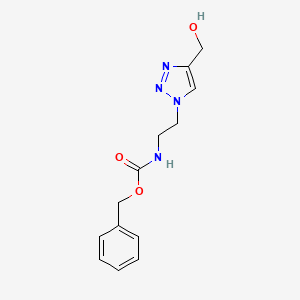


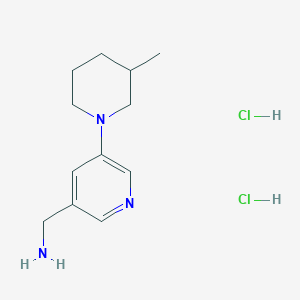
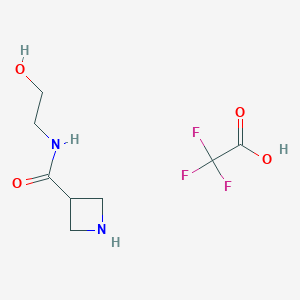

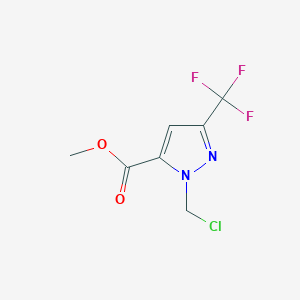

![10,10-Difluoro-7-azadispiro[2.0.5^{4}.1^{3}]decane hydrochloride](/img/structure/B1479484.png)